1-(3,5-Dimethylbenzoyl)piperidine-3-carboxylic acid
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Overview
Description
1-(3,5-Dimethylbenzoyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C15H19NO3 It is known for its unique structure, which includes a piperidine ring substituted with a 3,5-dimethylbenzoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethylbenzoyl)piperidine-3-carboxylic acid typically involves the acylation of piperidine derivatives. One common method includes the reaction of 3,5-dimethylbenzoyl chloride with piperidine-3-carboxylic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethylbenzoyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The benzoyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
1-(3,5-Dimethylbenzoyl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylbenzoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes or receptors, potentially inhibiting or activating their function. The piperidine ring provides structural stability and can influence the compound’s binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Dimethylbenzoyl)piperidine-4-carboxylic acid
- 1-(3,5-Dimethylbenzoyl)piperidine-2-carboxylic acid
- 1-(3,5-Dimethylbenzoyl)pyrrolidine-3-carboxylic acid
Uniqueness
1-(3,5-Dimethylbenzoyl)piperidine-3-carboxylic acid is unique due to its specific substitution pattern on the piperidine ring. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds. Its unique combination of functional groups also allows for diverse chemical modifications, enhancing its utility in various applications.
Properties
IUPAC Name |
1-(3,5-dimethylbenzoyl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-10-6-11(2)8-13(7-10)14(17)16-5-3-4-12(9-16)15(18)19/h6-8,12H,3-5,9H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLNQZUVLMNZHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCCC(C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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